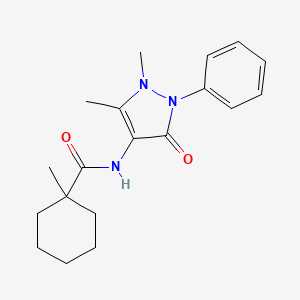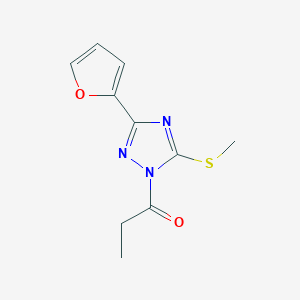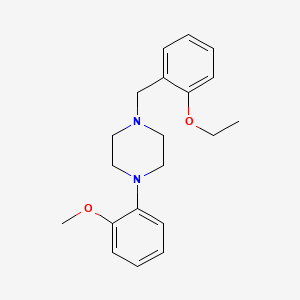![molecular formula C17H10N2O2S B5760475 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 429651-57-0](/img/structure/B5760475.png)
3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
描述
3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of thiazolyl-chromenone derivatives. This compound exhibits a range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties.
作用机制
The mechanism of action of 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its ability to modulate various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. This compound also activates the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. This compound also induces apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one exhibits antioxidant activity, leading to a reduction in oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments is its ability to exhibit a range of biological activities. This compound can be used to study the mechanisms of inflammation, apoptosis, and oxidative stress. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one can be used to develop potential therapeutic agents for the treatment of inflammatory diseases and cancer.
One of the limitations of using 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments is its limited solubility in water. This can make it challenging to study the compound in aqueous solutions. Additionally, the compound's stability can be affected by factors such as pH and temperature, which can make it difficult to maintain its activity in lab experiments.
未来方向
There are several future directions for the study of 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one. One potential direction is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved solubility and stability, as well as the identification of new targets for the compound's activity.
Another potential direction is the study of the compound's activity in different disease models. This could involve the investigation of its activity in animal models of inflammatory diseases and cancer, as well as its potential use in combination with other therapeutic agents.
Conclusion:
In conclusion, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a compound with significant potential for therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. The compound's mechanism of action involves the modulation of various signaling pathways, and it has been shown to have biochemical and physiological effects. While there are some limitations to using 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments, there are several future directions for the study of this compound. Overall, this compound has the potential to be a valuable tool for the development of novel therapeutic agents.
合成方法
The synthesis of 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one can be achieved through various methods. One of the most common methods involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 3-acetyl-4-hydroxycoumarin in the presence of a catalyst such as acetic anhydride. The reaction proceeds through a condensation reaction, followed by cyclization to yield the desired product.
科学研究应用
3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, 3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to exhibit antioxidant activity by scavenging free radicals.
属性
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-17-13(9-12-3-1-2-4-15(12)21-17)14-10-22-16(19-14)11-5-7-18-8-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPJHVAKHCINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215494 | |
| Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one | |
CAS RN |
429651-57-0 | |
| Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429651-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)



![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)

